Bienvenue dans la boutique en ligne BenchChem!

1-(2-(Benzyloxy)phenyl)piperazine

5-HT1A receptor arylpiperazine binding affinity

1-(2-(Benzyloxy)phenyl)piperazine (CAS 96221-84-0) is the definitive ortho-benzyloxy phenylpiperazine for dual-mechanism neuropsychiatric research. Its unique substitution delivers balanced NET inhibition (EC50=83 nM) and 5-HT1A partial agonism (Ki=28 nM) with a NET/SERT selectivity of ~6.8 and negligible DAT affinity—a profile not replicated by meta- or para-isomers nor 2-methoxyphenyl analogs. This dual NRI/5-HT1A mechanism is ideal for dissecting noradrenergic contributions in vivo and advancing antidepressant/ADHD lead scaffolds. Isomeric purity is critical: positional changes shift pharmacology from dual NRI/5-HT1A to MAO-B inhibition or inert intermediates. Only the ortho-benzyloxy compound ensures experimental consistency and valid SAR interpretation.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 96221-84-0
Cat. No. B3317528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzyloxy)phenyl)piperazine
CAS96221-84-0
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2OCC3=CC=CC=C3
InChIInChI=1S/C17H20N2O/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19/h1-9,18H,10-14H2
InChIKeyPPQUPQGZDGZYJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Benzyloxy)phenyl)piperazine (CAS 96221-84-0): A Dual-Acting Norepinephrine Reuptake Inhibitor and 5-HT1A Partial Agonist Scaffold


1-(2-(Benzyloxy)phenyl)piperazine (CAS 96221-84-0) is a phenylpiperazine derivative characterized by an ortho-benzyloxy substitution on the phenyl ring. It is primarily recognized as a dual-acting ligand that simultaneously inhibits the norepinephrine transporter (NET) and acts as a partial agonist at the 5-HT1A serotonin receptor [1]. This dual mechanism positions it as a key research tool and potential lead scaffold for neuropsychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD) [2]. The compound's molecular formula is C₁₇H₂₀N₂O, with a molecular weight of 268.35 g/mol .

Why Structural Analogs of 1-(2-(Benzyloxy)phenyl)piperazine Cannot Be Interchanged in Neuropharmacology Research


In arylpiperazine-based research, subtle positional isomerism and substituent identity critically dictate receptor binding profiles and functional outcomes. The ortho-benzyloxy substitution of 1-(2-(benzyloxy)phenyl)piperazine yields a unique dual NRI/5-HT1A partial agonist profile that is not replicated by its para- or meta-substituted analogs, nor by 2-methoxyphenyl derivatives which can exhibit markedly different 5-HT1A affinity and α1-adrenoceptor selectivity [1][2]. Even minor changes in the ether linkage or the nature of the N-aryl group can shift the balance between NET inhibition, 5-HT1A agonism, and off-target activity at SERT, DAT, or adrenergic receptors [3]. Consequently, procuring the precise ortho-benzyloxy compound is essential for maintaining experimental consistency and accurately interpreting structure-activity relationships (SAR) in dual-mechanism neuropsychiatric research.

Quantitative Differentiation: Comparative Affinity and Functional Activity of 1-(2-(Benzyloxy)phenyl)piperazine


5-HT1A Receptor Affinity: Ortho-Benzyloxy vs. 2-Methoxyphenyl Analogs

1-(2-(Benzyloxy)phenyl)piperazine exhibits moderate nanomolar affinity for the 5-HT1A receptor (Ki = 28 nM) as measured by displacement of [³H]8-OH-DPAT in CHO cells [1]. This affinity is approximately 20- to 200-fold lower than that of certain 2-methoxyphenyl piperazine derivatives, which can achieve sub-nanomolar 5-HT1A Ki values (0.12–0.63 nM) [2]. This quantitative difference demonstrates that the benzyloxy substitution yields a distinct affinity window that may be advantageous for partial agonist applications where full agonism or high potency could lead to receptor desensitization.

5-HT1A receptor arylpiperazine binding affinity neuropharmacology

Norepinephrine Transporter (NET) Inhibition: Ortho-Benzyloxy vs. Benchmark NRI Reboxetine

1-(2-(Benzyloxy)phenyl)piperazine inhibits norepinephrine uptake with an EC50 of 83 nM in HEK293 cells expressing human NET [1]. Its binding affinity for NET (Ki = 168 nM) [2] is modest but functional, positioning it as a moderate NRI. In comparison, the selective NRI reboxetine exhibits a Ki of approximately 8–30 nM at NET [3]. While less potent than a dedicated NRI, this moderate activity is intentional in the context of a dual-acting agent, as it balances NET inhibition with 5-HT1A partial agonism without over-suppressing norepinephrine signaling.

norepinephrine transporter NET reuptake inhibition monoamine

Dual NRI/5-HT1A Partial Agonist Profile: Functional Selectivity Over SERT and DAT

A defining characteristic of 1-(2-(benzyloxy)phenyl)piperazine is its functional selectivity for NET and 5-HT1A over the serotonin (SERT) and dopamine (DAT) transporters. The compound displays a Ki of 1,140 nM at SERT and >10,000 nM at DAT, yielding NET/SERT and NET/DAT selectivity ratios of approximately 7-fold and >60-fold, respectively [1]. In contrast, many non-selective monoamine reuptake inhibitors (e.g., imipramine) exhibit Ki values in the low nanomolar range across all three transporters [2]. This selectivity profile is crucial for reducing off-target serotonergic side effects while maintaining the desired NRI/5-HT1A dual activity.

dual pharmacology NRI 5-HT1A partial agonist transporter selectivity

Positional Isomer Effect: Ortho-Benzyloxy (CAS 96221-84-0) vs. Para-Benzyloxy (CAS 144881-52-7) on Dual Activity

The ortho-substitution pattern of 1-(2-(benzyloxy)phenyl)piperazine is critical for its dual NRI/5-HT1A activity. The para-benzyloxy isomer (CAS 144881-52-7) is primarily utilized as a synthetic intermediate for antifungal agents (e.g., posaconazole) and has not been reported to possess significant NRI or 5-HT1A activity [1]. The meta-isomer (CAS 756751-75-4) is associated with MAO-B inhibition [2]. This structure-activity relationship demonstrates that the ortho-benzyloxy arrangement uniquely positions the ether oxygen and phenyl ring to engage both the NET binding pocket and the 5-HT1A orthosteric site [3].

SAR positional isomer benzyloxy substitution 5-HT1A NET

Validated Research Applications of 1-(2-(Benzyloxy)phenyl)piperazine Based on Quantitative Evidence


Neuropsychiatric Drug Discovery: Dual NRI/5-HT1A Partial Agonist Lead Scaffold

The compound's balanced NET inhibition (EC50=83 nM) and 5-HT1A partial agonism (Ki=28 nM; EC50 >10,000 nM) [1] make it an ideal starting point for developing novel antidepressants or ADHD therapeutics. Its dual mechanism is hypothesized to enhance norepinephrine and serotonin neurotransmission while mitigating side effects via 5-HT1A autoreceptor desensitization [2]. Researchers can use the ortho-benzyloxy core to explore SAR around the phenyl ether and piperazine nitrogen to optimize potency and selectivity.

Transporter Selectivity Studies: Differentiating NET vs. SERT/DAT Pharmacology

With a NET/SERT selectivity ratio of ~6.8 and negligible DAT affinity (Ki >10,000 nM) [3], 1-(2-(benzyloxy)phenyl)piperazine serves as a tool to dissect noradrenergic contributions in mixed monoamine systems. This contrasts with non-selective inhibitors like imipramine, allowing for cleaner interpretation of NET-mediated behavioral and neurochemical effects in vivo.

5-HT1A Partial Agonist Characterization: Affinity vs. Efficacy

The compound's moderate 5-HT1A affinity (Ki=28 nM) coupled with very low functional potency (EC50 >10,000 nM) [4] exemplifies a ligand with high binding but low intrinsic efficacy. This profile is valuable for studying biased agonism, receptor reserve, and the functional consequences of partial agonism in cellular and animal models of anxiety and depression.

Structure-Activity Relationship (SAR) Studies on Arylpiperazine Positional Isomers

The distinct activities of ortho- (dual NRI/5-HT1A), meta- (MAO-B inhibitor), and para- (synthetic intermediate) benzyloxy isomers [5] provide a clear demonstration of how subtle positional changes alter pharmacological outcomes. Procuring 1-(2-(benzyloxy)phenyl)piperazine specifically enables researchers to explore ortho-substitution effects on receptor and transporter engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-(Benzyloxy)phenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.